

The Versatility of Oxazolidinones in Modern Organic Synthesis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone scaffold has emerged as a cornerstone in contemporary organic synthesis, demonstrating remarkable utility as both a powerful chiral auxiliary and a privileged core in medicinal chemistry. First introduced as chiral auxiliaries by Evans, these five-membered heterocyclic compounds have revolutionized asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2][3] Beyond their role in stereoselective transformations, the oxazolidinone ring is a key pharmacophore in a class of potent antibiotics, most notably Linezolid, the first of its kind approved by the FDA.[4][5][6] This technical guide provides an in-depth review of the applications of oxazolidinones, focusing on their use as chiral auxiliaries in asymmetric synthesis and their significance in medicinal chemistry.

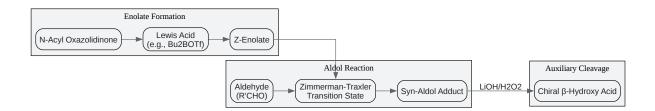
Oxazolidinones as Chiral Auxiliaries: The Evans' Asymmetric Synthesis

The most prominent application of oxazolidinones in organic synthesis is their use as "Evans' chiral auxiliaries."[1][2] These auxiliaries, typically derived from readily available α -amino acids, are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2] The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective bond formation.[2]



The general workflow for employing an Evans' chiral auxiliary involves three key steps: acylation of the chiral auxiliary, a diastereoselective enolate-mediated transformation, and finally, cleavage of the auxiliary to yield the desired chiral product.





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